methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1252854-68-4
VCID: VC6620448
InChI: InChI=1S/C23H18FN3O5S/c1-32-22(30)15-4-8-17(9-5-15)25-19(28)13-26-18-10-11-33-20(18)21(29)27(23(26)31)12-14-2-6-16(24)7-3-14/h2-11,20H,12-13H2,1H3/p+1
SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Molecular Formula: C23H18FN3O5S
Molecular Weight: 467.47

methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate

CAS No.: 1252854-68-4

Cat. No.: VC6620448

Molecular Formula: C23H18FN3O5S

Molecular Weight: 467.47

* For research use only. Not for human or veterinary use.

methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate - 1252854-68-4

Specification

CAS No. 1252854-68-4
Molecular Formula C23H18FN3O5S
Molecular Weight 467.47
IUPAC Name methyl 4-[[2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C23H18FN3O5S/c1-32-22(30)15-4-8-17(9-5-15)25-19(28)13-26-18-10-11-33-20(18)21(29)27(23(26)31)12-14-2-6-16(24)7-3-14/h2-11,20H,12-13H2,1H3/p+1
Standard InChI Key HQRWBAQLIOVKGR-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituents

The compound’s structure centers on a thieno[3,2-d]pyrimidine system, a bicyclic framework merging thiophene and pyrimidine rings. The pyrimidine ring is substituted at position 3 with a 4-fluorophenylmethyl group and at positions 2 and 4 with ketone functionalities. An acetamido benzoate methyl ester is appended via a methylene bridge at position 1, creating a multifunctionalized architecture . This arrangement enhances molecular interactions with biological targets, as evidenced by analogous thienopyrimidines.

Molecular Properties

Key computed properties include a moderate lipophilicity (XLogP3-AA = 2.6), one hydrogen bond donor, and seven hydrogen bond acceptors, suggesting balanced solubility and membrane permeability . The presence of seven rotatable bonds indicates conformational flexibility, which may influence binding kinetics .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular FormulaC23H18FN3O5S
Molecular Weight468.5 g/mol
XLogP3-AA2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds7
Exact Mass468.1029 Da

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound likely follows multistep protocols common to thienopyrimidine derivatives. A plausible route involves:

  • Core Formation: Condensation of 3-aminothiophene-2-carboxylate with urea or thiourea derivatives to construct the pyrimidine ring.

  • Substituent Introduction: Alkylation at position 3 using 4-fluorobenzyl bromide, followed by oxidation to install the dioxo groups.

  • Acetamido Benzoate Conjugation: Coupling the thienopyrimidine intermediate with methyl 4-(2-aminoacetamido)benzoate via amide bond formation .

Catalysts such as palladium or acid/base mediators may optimize yields, though specific conditions remain undisclosed in public databases.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Amide Bond: Susceptible to hydrolysis under acidic or basic conditions, potentially generating bioactive metabolites.

  • Ketones: May undergo nucleophilic addition or reduction, offering avenues for structural diversification.

  • Thiophene Ring: Capable of electrophilic substitution, though electron-withdrawing substituents may deactivate it .

Compound ClassTargetActivity
6-(4-Fluorobenzyl) derivativesVDAC1Apoptosis inhibition
Thieno[3,2-d]pyrimidin-4-onesCD73Enzyme inhibition
4-Aminobenzoate conjugatesTopoisomerase IIDNA intercalation

Future Directions and Research Opportunities

Structural Optimization

Modifying the acetamido linker’s length or substituting the benzoate ester with bioisosteres (e.g., carboxylate) could enhance bioavailability. Introducing electron-donating groups on the phenyl ring may further modulate electronic properties.

Target Validation

Comprehensive profiling against kinase panels and apoptosis-related proteins is warranted to identify primary targets. Computational docking studies using the compound’s 3D structure (PubChem CID 75255393) could predict binding modes .

Analytical Characterization

Advanced techniques like X-ray crystallography and high-resolution NMR are essential to resolve structural ambiguities and confirm synthetic fidelity. Mass spectrometry can elucidate metabolic pathways in vitro.

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